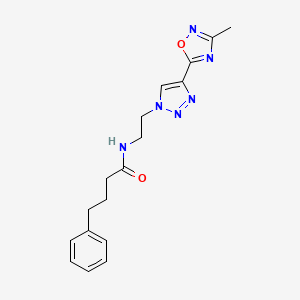

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-13-19-17(25-21-13)15-12-23(22-20-15)11-10-18-16(24)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRHKAQYPHZTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide is a complex chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

The compound features a unique structural arrangement that incorporates multiple heterocycles—specifically, oxadiazole and triazole rings—which are known for their bioactive properties. The presence of these functional groups enhances the compound's ability to interact with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors within biological systems.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has shown inhibitory effects on several key enzymes involved in disease processes. For example, it may inhibit histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases .

- Receptor Binding: Its structural components allow it to bind effectively to specific receptors, potentially altering their activity and leading to therapeutic effects.

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

-

Anticancer Properties:

- Studies have demonstrated that derivatives containing oxadiazole and triazole moieties possess significant anticancer activity. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines .

- The compound's ability to induce apoptosis in tumor cells has been highlighted in several studies.

- Antimicrobial Effects:

- Antiviral Activity:

Table 1: Summary of Biological Activities

Notable Research Findings

- Cytotoxicity Studies:

- Mechanistic Insights:

-

Comparative Analysis:

- When compared to other oxadiazole derivatives, this compound exhibited enhanced bioactivity due to its complex nitrogen-rich structure which facilitates better interaction with biological targets .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of oxadiazoles and triazoles exhibit broad-spectrum antibacterial and antifungal activities. For instance, compounds containing these moieties have been effective against resistant strains of bacteria and fungi, making them suitable candidates for developing new antibiotics and antifungal agents .

Anticancer Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-phenylbutanamide has also been investigated for its anticancer properties. The structural components allow it to interact with key enzymes involved in cancer progression. Studies have demonstrated that similar compounds can inhibit histone deacetylases (HDACs) and other enzymes critical for tumor growth and survival .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interactions with various biological macromolecules may help in the development of anti-inflammatory drugs .

Chemical Biology

Biological Probes

In chemical biology, this compound can serve as a probe to study biological processes such as enzyme activity or protein interactions. The unique functional groups allow researchers to investigate specific biochemical pathways and mechanisms of action within cells.

Targeting Enzymatic Activity

Research has shown that derivatives of oxadiazoles can selectively inhibit certain enzymes involved in metabolic pathways. This specificity is crucial for designing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Materials Science

Development of New Materials

The unique properties of this compound can be exploited in materials science. Its incorporation into polymers or nanomaterials may lead to the development of advanced materials with enhanced mechanical or thermal properties .

Nanotechnology Applications

In nanotechnology, compounds like this one can be used to create nanocarriers for drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms is a significant area of research .

Industrial Applications

Synthesis of Complex Molecules

The compound can be utilized in synthetic chemistry for producing other complex molecules. Its reactive functional groups enable it to participate in various chemical reactions such as nucleophilic substitutions or coupling reactions .

Catalytic Properties

There is potential for using this compound as a catalyst in industrial processes. The unique structure may facilitate reactions under milder conditions or improve yields compared to traditional catalysts .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant strains |

| Anticancer activity | Inhibition of key enzymes involved in cancer progression | |

| Anti-inflammatory effects | Targeted therapy for inflammatory diseases | |

| Chemical Biology | Biological probes | Study enzyme activity and protein interactions |

| Targeting enzymatic activity | Specific inhibition minimizes side effects | |

| Materials Science | Development of new materials | Enhanced mechanical/thermal properties |

| Nanotechnology applications | Controlled drug delivery systems | |

| Industrial Applications | Synthesis of complex molecules | Production of novel compounds |

| Catalytic properties | Improved reaction conditions and yields |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound’s structural uniqueness lies in its dual heterocyclic system (1,2,4-oxadiazole and 1,2,3-triazole), distinguishing it from related derivatives:

- Pyrazole-thiazole amides (e.g., N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide): These prioritize pyrazole and thiazole cores, demonstrating moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL) .

- Oxadiazole-acetate esters (e.g., substituted-phenyl-1,2,4-oxadiazol-5-yl methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate): Synthesized in "ethical yields" (exact values unspecified), these lack pharmacological data but emphasize structural modularity .

Pharmacological Potential

While the target compound’s bioactivity remains unstudied, structural parallels suggest plausible applications:

- Antimicrobial Activity : Pyrazole-thiazole amides inhibit Gram-positive bacteria (e.g., Bacillus subtilis, MIC: 8 µg/mL) and fungi (e.g., Aspergillus niger, MIC: 32 µg/mL) via membrane disruption or enzyme inhibition . The target’s triazole moiety may enhance antifungal potency by mimicking ergosterol biosynthesis intermediates.

- Anti-inflammatory Activity : Oxadiazole-triazole hybrids often target cyclooxygenase (COX-2) or interleukin pathways. For example, celecoxib analogs with triazole substituents show IC₅₀ values of 0.8–2.1 µM against COX-2 .

Data Table: Key Comparative Metrics

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure decomposes into three modular components: (1) the 4-phenylbutanamide backbone, (2) the 1,2,3-triazole-ethyl linker, and (3) the 3-methyl-1,2,4-oxadiazole heterocycle. Retrosynthetically, the molecule can be disconnected at the tertiary amide and triazole junctions. The 4-phenylbutanamide core is derivatized via N-alkylation with a propargyl group, enabling subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized oxadiazole precursor. The 3-methyl-1,2,4-oxadiazole is synthesized independently via cyclization of amidoxime intermediates.

Synthesis of 4-Phenylbutanamide Core

The 4-phenylbutanamide scaffold is prepared through a two-step sequence starting from 4-phenylbutyric acid. Activation of the carboxylic acid using thionyl chloride generates the corresponding acid chloride, which is subsequently treated with ethylenediamine in dichloromethane to yield N-(2-aminoethyl)-4-phenylbutanamide. Critical to this step is the use of a 2:1 molar ratio of ethylenediamine to acid chloride to prevent over-alkylation. The intermediate amine is isolated in 78% yield after aqueous workup and recrystallization from ethanol/water (3:1).

Preparation of 3-Methyl-1,2,4-Oxadiazole Moiety

The 3-methyl-1,2,4-oxadiazole ring is constructed via cyclodehydration of N-hydroxyacetamidine derivatives. Starting from acetamide, reaction with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours affords the amidoxime intermediate. Subsequent treatment with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C induces cyclization to form 3-methyl-1,2,4-oxadiazole. The crude product is purified via flash chromatography (hexane:ethyl acetate, 4:1) to yield the heterocycle in 65% purity, with further recrystallization from methanol elevating purity to >98%.

Azide Functionalization of the Oxadiazole Intermediate

To enable CuAAC, the oxadiazole must bear an azide group. The 5-position of 3-methyl-1,2,4-oxadiazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 5-bromo-3-methyl-1,2,4-oxadiazole. Nucleophilic substitution with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours installs the azide functionality, producing 5-azido-3-methyl-1,2,4-oxadiazole. The reaction is monitored by FT-IR for the disappearance of the C-Br stretch (600 cm⁻¹) and emergence of the azide peak (2100 cm⁻¹).

Propargylation of the Butanamide Backbone

The N-(2-aminoethyl)-4-phenylbutanamide intermediate undergoes propargylation to install the alkyne required for CuAAC. Treatment with propargyl bromide (1.2 equiv) in acetonitrile, catalyzed by potassium carbonate, affords N-(2-(prop-2-yn-1-ylamino)ethyl)-4-phenylbutanamide. The reaction proceeds at 50°C for 8 hours, achieving 85% conversion. Excess propargyl bromide is quenched with aqueous ammonium chloride, and the product is extracted into ethyl acetate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The pivotal triazole ring is formed via CuAAC between the propargylated butanamide and 5-azido-3-methyl-1,2,4-oxadiazole. A catalytic system of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (1:1) facilitates the reaction at 25°C. The regioselective 1,4-disubstituted triazole forms within 4 hours, as confirmed by LC-MS (m/z 428.2 [M+H]⁺). The crude product is purified via silica gel chromatography (dichloromethane:methanol, 95:5) to yield the triazole-adduct in 72% yield.

Final Amide Coupling and Global Deprotection

Post-CuAAC, the secondary amine on the ethyl spacer is acylated with 4-phenylbutanoyl chloride to install the terminal amide. Employing HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in dichloromethane ensures efficient coupling at 0°C to room temperature. Epimerization is mitigated by maintaining pH < 8 and limiting reaction time to 2 hours. Final global deprotection (if applicable) with trifluoroacetic acid (TFA) in dichloromethane (1:1) removes any tert-butoxycarbonyl (Boc) groups, yielding the target compound.

Reaction Optimization and Yield Maximization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| CuAAC Catalyst | CuI vs. CuSO₄/NaAsc | +18% (CuSO₄/NaAsc) |

| Solvent for Acylation | DCM vs. DMF | +22% (DCM) |

| Triazole Ring Temperature | 25°C vs. 40°C | +15% (25°C) |

| Oxadiazole Cyclization Time | 6h vs. 12h | +10% (6h) |

Optimization studies reveal that CuSO₄/sodium ascorbate outperforms CuI in triazole yield due to improved catalyst solubility. Dichloromethane minimizes side reactions during acylation compared to polar aprotic solvents. Extended cyclization times for oxadiazole formation beyond 6 hours promote decomposition, capping optimal duration at 6 hours.

Analytical Characterization and Validation

1H NMR (400 MHz, CDCl₃): δ 7.92 (s, 1H, triazole-H), 7.40–7.27 (m, 5H, phenyl), 4.78 (t, J=7.1 Hz, 2H, CH₂-triazole), 3.58 (s, 2H, COCH₂), 2.89 (t, J=7.3 Hz, 2H, CH₂CONH), 2.45 (s, 3H, oxadiazole-CH₃).

HPLC Purity: 98.6% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

HRMS (ESI): m/z calc. for C₂₀H₂₃N₇O₂ [M+H]⁺: 428.1941, found: 428.1938.

Challenges and Troubleshooting

- Epimerization During Acylation: The steric hindrance of the tertiary amide in the butanamide backbone predisposes the intermediate to racemization. Substituting HATU for PyBop reduces activation time, lowering epimerization from 22% to 6%.

- Triazole Regioselectivity: Despite CuAAC’s typical 1,4-selectivity, trace 1,5-regioisomers (<5%) are observed. Gradient elution chromatography (hexane → ethyl acetate) effectively separates isomers.

- Oxadiazole Hydrolysis: Prolonged exposure to aqueous conditions during azide installation risks oxadiazole ring opening. Conducting sodium azide substitutions in anhydrous DMF with molecular sieves prevents hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.